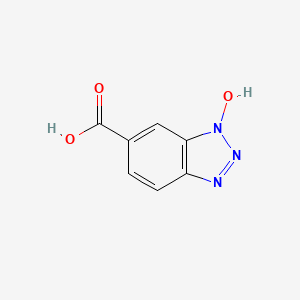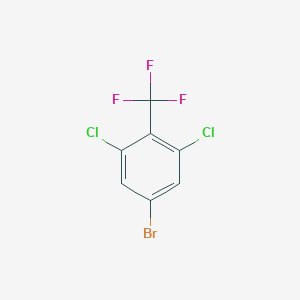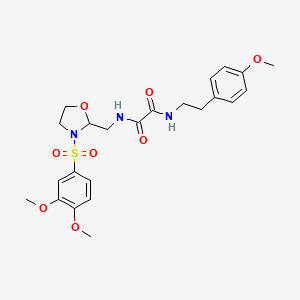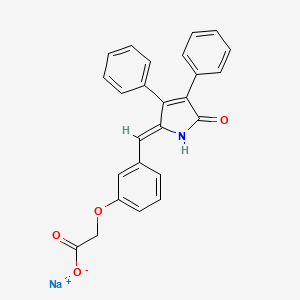
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclic GMP Phosphodiesterase Inhibition
Research by Takase et al. (1994) explored quinazoline derivatives, including 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. They found that substitution at the 6-position with groups like methoxy significantly enhances inhibitory activity. These compounds demonstrated potent and specific inhibition of cGMP-PDE and could induce dilation of coronary arteries (Takase et al., 1994).
Antitumor Activity
Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, exhibiting significant antitumor activity. These compounds, related to this compound, were tested against a panel of 11 cell lines, showing promising results, particularly for compound 7 (Maftei et al., 2013).
Antibacterial and Antifungal Activity
Gupta et al. (2008) investigated the antimicrobial activity of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives. These compounds, related to the queried chemical, showed notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger (Gupta et al., 2008).
Antimalarial Activity
Rice (1976) synthesized benzo(h)quinoline-4-methanols, similar in structure to the queried compound. These compounds displayed significant antimalarial activity against Plasmodium berghei in infected mice, although they were noted to be moderately phototoxic (Rice, 1976).
Herbicidal Applications
Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives for herbicidal applications. The synthesized compounds exhibited better herbicidal activity than mesotrione against a broad spectrum of weeds, suggesting potential agricultural use for similar compounds (Wang et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from the first intermediate and 4-methoxyphenylhydrazine and ethyl chloroformate. The final product is then obtained by coupling the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "4-methoxyphenylhydrazine", "ethyl chloroformate", "3-bromo-1-chloropropane", "potassium carbonate", "DMF" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React 4-methylbenzylamine with anthranilic acid in the presence of acetic anhydride and heat to obtain the intermediate.", "Synthesis of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React the intermediate obtained in step 1 with 4-methoxyphenylhydrazine in the presence of ethanol and heat to obtain the hydrazone intermediate. React the hydrazone intermediate with ethyl chloroformate in the presence of triethylamine and DCM to obtain the second intermediate.", "Coupling of the second intermediate with 3-bromo-1-chloropropane: React the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF to obtain the final product." ] } | |
CAS RN |
1251634-35-1 |
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-34-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
LMPJYNQSLQSNKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)
![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)
![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)




![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

